Product packaging for Calcium 2,4-dioxovalerate(Cat. No.:CAS No. 94135-15-6)

Calcium 2,4-dioxovalerate

Cat. No.: B12648736
CAS No.: 94135-15-6
M. Wt: 298.26 g/mol
InChI Key: XWRRCGBIVVWVRX-UHFFFAOYSA-L
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Description

Significance of Calcium 2,4-dioxovalerate (Ketopantoate) as a Metabolic Intermediate

Ketopantoate is a key metabolic precursor in the de novo synthesis of pantothenate in many bacteria, fungi, and plants. nih.govoup.com Pantothenate is the foundational component of Coenzyme A (CoA) and acyl carrier protein (ACP), two indispensable cofactors involved in a vast array of metabolic reactions, including energy metabolism and the synthesis of fatty acids, polyketides, and nonribosomal peptides. uga.eduuga.eduacs.orgnih.gov

The metabolic pathway that produces pantothenate is essential for the survival of these organisms. uga.edu Because humans and other mammals obtain vitamin B5 from their diet, this biosynthetic pathway, including the steps involving ketopantoate, has been identified as a promising target for the development of new antimicrobial drugs. uga.edunih.govuga.edunih.gov The inhibition of enzymes that produce or consume ketopantoate can disrupt CoA synthesis, thereby halting bacterial growth. uga.edu

The synthesis of ketopantoate begins with α-ketoisovalerate, an intermediate in the biosynthesis of branched-chain amino acids. oup.com This links the pantothenate pathway directly to amino acid metabolism. The conversion of ketopantoate is a committed step, channeling metabolites towards the production of CoA.

Historical Context of Ketopantoate Research in Coenzyme A Biosynthesis

The journey to understanding the role of ketopantoate is intertwined with the discovery of pantothenic acid and CoA. Pantothenic acid was first identified as a yeast growth factor by Roger J. Williams in 1933. caldic.com Subsequent nutritional studies established it as an essential vitamin for many organisms. caldic.com By the 1940s, it was clear that certain bacteria could synthesize pantothenate de novo. oup.com

A pivotal moment in understanding this pathway came in 1976, when a new enzyme, ketopantoate hydroxymethyltransferase, was purified from Escherichia coli. nih.govresearchgate.net Researchers demonstrated that this enzyme catalyzed the first dedicated step in pantothenate biosynthesis: the formation of ketopantoate from α-ketoisovalerate. nih.govresearchgate.net This work distinguished the true biosynthetic enzyme from another previously identified enzyme that could form ketopantoate from free formaldehyde (B43269) but was not part of the primary pathway. nih.govresearchgate.net

The genes encoding the enzymes of this pathway in E. coli were largely identified in the 1980s. The gene for ketopantoate hydroxymethyltransferase (panB) was among the first to be characterized. oup.comnih.gov However, the gene for the next enzyme in the sequence, ketopantoate reductase (panE), was not identified until several years later. oup.com Further research in Salmonella typhimurium revealed that the panE gene is allelic to apbA, a gene also required for an alternative pathway in thiamine (B1217682) (vitamin B1) synthesis, highlighting the cross-talk between metabolic pathways. ebi.ac.uk

Overview of Key Enzymatic Transformations Involving this compound

Ketopantoate is at the center of two key enzymatic reactions that constitute a core segment of the pantothenate biosynthetic pathway.

Formation of Ketopantoate: The synthesis of ketopantoate is the first committed step in the pathway. nih.govresearchgate.net

Enzyme: Ketopantoate hydroxymethyltransferase (KPHMT), also known as PanB. nih.govnih.govfrontiersin.org

Reaction: This enzyme catalyzes the reversible transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate (CH₂-THF) to α-ketoisovalerate, yielding ketopantoate and tetrahydrofolate (THF). nih.govfrontiersin.org

Cofactors and Characteristics: KPHMT is a class II aldolase (B8822740) that typically requires a divalent metal ion, such as Mg²⁺, for its activity. frontiersin.orgacs.orgnih.gov It belongs to the phosphoenolpyruvate/pyruvate (B1213749) superfamily and often assembles into a decameric structure. nih.govacs.org

Reduction of Ketopantoate: Following its formation, ketopantoate is reduced to pantoate. uga.eduuga.edunih.gov

Enzyme: Ketopantoate reductase (KPR), also known as PanE. nih.govuga.eduuniprot.org

Reaction: KPR catalyzes the NADPH-dependent reduction of the keto group in ketopantoate to a hydroxyl group, forming (R)-pantoate. uga.edunih.gov

Cofactors and Characteristics: This reaction consumes NADPH as a reducing agent. uga.edu While PanE is the primary enzyme for this step in many bacteria like E. coli, some organisms possess alternative or additional enzymes with KPR activity. nih.govasm.org These include the branched-chain amino acid biosynthesis enzyme IlvC and another distinct KPR named PanG, which has been identified in pathogens like Francisella tularensis. nih.govplos.org The enzymatic and structural properties of KPR can differ significantly across species; for instance, the E. coli enzyme is a monomer, whereas the Staphylococcus aureus KPR is a dimer that exhibits cooperative kinetics. uga.edunih.gov

Data Tables

Table 1: Key Enzymes in Ketopantoate Metabolism

Enzyme Name Gene Name(s) EC Number Reaction Substrates Products
Ketopantoate hydroxymethyltransferase panB 2.1.2.11 Formation of Ketopantoate α-Ketoisovalerate, 5,10-Methylenetetrahydrofolate Ketopantoate, Tetrahydrofolate
Ketopantoate reductase panE, apbA, panG 1.1.1.169 Reduction of Ketopantoate Ketopantoate, NADPH (or NADH in some archaea) (R)-Pantoate, NADP⁺ (or NAD⁺)

Table 2: Properties of Ketopantoate Reductase (KPR) in Different Organisms

Organism Gene Oligomeric State Preferred Cofactor Regulatory Features Citation(s)
Escherichia coli panE Monomer NADPH Follows a sequential ordered kinetic mechanism. acs.orgnih.gov
Staphylococcus aureus panE Dimer NADPH Displays positive cooperativity with respect to NADPH. uga.edunih.gov
Francisella tularensis panG Not specified Not specified Functions as the sole KPR in this organism. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10CaO8 B12648736 Calcium 2,4-dioxovalerate CAS No. 94135-15-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94135-15-6

Molecular Formula

C10H10CaO8

Molecular Weight

298.26 g/mol

IUPAC Name

calcium;2,4-dioxopentanoate

InChI

InChI=1S/2C5H6O4.Ca/c2*1-3(6)2-4(7)5(8)9;/h2*2H2,1H3,(H,8,9);/q;;+2/p-2

InChI Key

XWRRCGBIVVWVRX-UHFFFAOYSA-L

Canonical SMILES

CC(=O)CC(=O)C(=O)[O-].CC(=O)CC(=O)C(=O)[O-].[Ca+2]

Origin of Product

United States

Metabolic Pathways and Biosynthetic Roles of Calcium 2,4 Dioxovalerate

Central Role of Ketopantoate in Pantothenate (Vitamin B5) Biosynthesis

The biosynthesis of pantothenate is an essential metabolic pathway present in bacteria, archaea, fungi, and plants. Animals, including humans, lack this pathway and must acquire pantothenate from their diet, classifying it as a vitamin. Ketopantoate stands as the first committed intermediate in this pathway, marking the metabolic branch point that directs carbon flow toward the synthesis of Coenzyme A [4, 5].

The synthesis of ketopantoate begins with a precursor derived from amino acid metabolism, linking the biosynthesis of Coenzyme A directly to the cell's nitrogen and carbon status.

The direct precursor for ketopantoate is α-ketoisovalerate. The formation of ketopantoate is a hydroxymethylation reaction catalyzed by the enzyme ketopantoate hydroxymethyltransferase (KPHMT) , which is encoded by the panB gene in many microorganisms, including Escherichia coli [1, 2].

α-Ketoisovalerate + C1-donor (e.g., Formaldehyde) → Ketopantoate

This enzymatic step is highly regulated and represents a key control point in the pathway. Because this pathway is essential in many pathogens but absent in humans, the PanB enzyme is a well-investigated target for the development of novel antimicrobial agents [2, 4].

Table 1: The KPHMT-Catalyzed Reaction

SubstrateEnzyme (Gene)ProductReaction Type
α-KetoisovalerateKetopantoate hydroxymethyltransferase (KPHMT) (panB)KetopantoateHydroxymethylation / Aldol (B89426) Condensation

The substrate for ketopantoate synthesis, α-ketoisovalerate, is not a standalone molecule; it is a central intermediate in the biosynthetic pathways of the branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine . Specifically, α-ketoisovalerate is the direct α-keto acid precursor to valine (via transamination) and is also a precursor in the multi-step pathway leading to leucine.

This metabolic junction is a critical point of regulation. The cell must partition the pool of α-ketoisovalerate between BCAA synthesis and pantothenate/Coenzyme A synthesis, depending on its metabolic needs. This regulation often occurs through feedback inhibition, where high levels of end-products like leucine or Coenzyme A can allosterically inhibit enzymes early in their respective pathways, thereby controlling the flux of α-ketoisovalerate .

Once formed, ketopantoate is rapidly converted to pantoate in a stereospecific reduction reaction. This step is catalyzed by the enzyme ketopantoate reductase (KPR) , encoded by the panE gene in many bacteria [7, 8]. In some organisms, such as Salmonella enterica, this function is carried out by an enzyme encoded by the apbA gene .

The reaction involves the reduction of the ketone group at the C-2 position of ketopantoate to a hydroxyl group, using NADPH as the electron donor [5, 9]:

Ketopantoate + NADPH + H⁺ → D-Pantoate + NADP⁺

The reaction is highly specific for producing the D-isomer of pantoate, which is the only stereoisomer that can be utilized in the subsequent steps of Coenzyme A biosynthesis [6, 10, 11]. The characterization of KPR from various sources has confirmed its dependence on NADPH and its crucial role in committing the pathway towards its final product.

The formation of D-pantoate from ketopantoate is a pivotal step, but it is part of a larger, multi-step pathway that culminates in Coenzyme A (CoA). The integration of ketopantoate's metabolic product, pantoate, is as follows:

Pantothenate Synthesis: D-pantoate is condensed with β-alanine by the enzyme pantothenate synthetase (encoded by panC) to form pantothenate (Vitamin B5) .

Phosphorylation: Pantothenate is then phosphorylated by pantothenate kinase (coaA or panK) to yield 4'-phosphopantothenate.

Cysteine Addition: This molecule is condensed with cysteine by phosphopantothenoylcysteine synthetase (coaB).

Decarboxylation: The resulting compound is decarboxylated by phosphopantothenoylcysteine decarboxylase (coaC) to form 4'-phosphopantetheine (B1211885).

Adenylylation & Phosphorylation: Finally, two enzymatic steps convert 4'-phosphopantetheine into the active Coenzyme A [4, 8, 14].

This sequence demonstrates that the initial formation of ketopantoate from α-ketoisovalerate is the entry point into a pathway that produces one of the most important cofactors in cellular metabolism, essential for the citric acid cycle, fatty acid synthesis and oxidation, and numerous other acyl transfer reactions [5, 6, 9, 10, 11].

Table 2: Key Enzymes in the Early Pantothenate Pathway

EnzymeGene (E. coli)Substrate(s)Product
Ketopantoate hydroxymethyltransferasepanBα-KetoisovalerateKetopantoate
Ketopantoate reductasepanEKetopantoate, NADPHD-Pantoate
Pantothenate synthetasepanCD-Pantoate, β-AlaninePantothenate

Precursors to Ketopantoate Formation

Diversity of Pantothenate Biosynthetic Pathways Across Organisms

While the pathway described above is considered the canonical route for pantothenate biosynthesis in many bacteria and plants, significant diversity exists across the domains of life.

Bacteria: Most bacteria, like E. coli, utilize the classical PanB-PanE-PanC pathway. However, variations exist. For example, the discovery of the apbA gene fulfilling the KPR role in Salmonella highlights functional redundancy or alternative evolutionary solutions .

Archaea: Some archaea exhibit distinct variations. For instance, studies in the hyperthermophile Thermococcus kodakarensis have revealed an alternative pathway where pantoate is synthesized from α-ketoisovalerate via different intermediates, potentially involving a different class of enzymes altogether. This suggests that the ketopantoate-centric pathway may not be universal, especially in extremophilic organisms.

Eukaryotes (Plants and Fungi): Plants and fungi synthesize their own pantothenate, generally following the same core enzymatic steps as bacteria. In plants, these reactions are typically localized within the mitochondria. The regulation of the pathway, however, can be more complex, involving compartmentalization and transport of intermediates between cellular organelles.

Eukaryotes (Animals): As previously noted, animals represent a complete divergence as they lack the entire de novo synthesis pathway. They are auxotrophic for pantothenate and must obtain it from dietary sources, highlighting a fundamental metabolic difference between kingdoms.

This diversity underscores the varied evolutionary strategies that have emerged to produce this essential vitamin, while also reinforcing the importance of the pathway as a target for antimicrobial drugs, as the enzymes are present in pathogens but absent in their human hosts.

Table 3: Distribution of Pantothenate Biosynthesis Capability

Domain/KingdomDe Novo Synthesis PathwayKey Enzymes (e.g., PanB, PanE)Dietary Requirement
BacteriaPresent (most species)Typically PresentNo
ArchaeaPresent (classical and alternative pathways)Present / Alternative EnzymesNo
Eukarya (Fungi)PresentPresentNo
Eukarya (Plants)PresentPresentNo
Eukarya (Animals)AbsentAbsentYes (Vitamin B5)

Prokaryotic (Bacterial and Archaeal) Pathways for Ketopantoate Metabolism

In prokaryotes such as Escherichia coli, the biosynthesis of pantothenate is a well-characterized pathway essential for survival. Ketopantoate metabolism represents the first committed segment of this pathway[4, 5]. The process begins with the conversion of α-ketoisovalerate, an intermediate from the valine biosynthesis pathway, into ketopantoate.

This initial conversion is catalyzed by the enzyme ketopantoate hydroxymethyltransferase (KPHMT) , which is encoded by the panB gene[6, 7]. KPHMT facilitates a C1-unit transfer, specifically the condensation of α-ketoisovalerate with a formaldehyde (B43269) molecule (derived from 5,10-methylenetetrahydrofolate) to yield ketopantoate.

The reaction is as follows: α-Ketoisovalerate + 5,10-Methylenetetrahydrofolate → Ketopantoate + Tetrahydrofolate

Following its synthesis, ketopantoate is rapidly reduced to pantoate. This stereospecific reduction is catalyzed by the enzyme ketopantoate reductase (KPR) , encoded by the panE gene[9, 10]. KPR utilizes NADPH as the reducing agent to convert the keto group at the C2 position of ketopantoate into a hydroxyl group, forming (R)-pantoate.

The reaction is: Ketopantoate + NADPH + H⁺ → (R)-Pantoate + NADP⁺

Pantoate is subsequently condensed with β-alanine to form pantothenate, which is then further processed to generate Coenzyme A. The enzymes KPHMT and KPR are therefore crucial for prokaryotic life, and their absence renders the organism auxotrophic for pantothenate.

Table 1: Key Enzymes in Prokaryotic Ketopantoate Metabolism (This is an interactive data table. You can sort or filter the columns based on the provided data.)

Enzyme NameGeneSubstrate(s)Product(s)Cofactor(s)Organism ExampleReference(s)
Ketopantoate HydroxymethyltransferasepanBα-Ketoisovalerate, 5,10-MethylenetetrahydrofolateKetopantoate, TetrahydrofolateMg²⁺Escherichia coli, ,
Ketopantoate ReductasepanEKetopantoate(R)-PantoateNADPHEscherichia coli, ,
Aspartate 1-decarboxylasepanDL-Aspartateβ-AlaninePyridoxal phosphate (B84403)Escherichia coli
Pantothenate SynthetasepanC(R)-Pantoate, β-AlaninePantothenateATP, Mg²⁺Escherichia coli

Fungal and Plant Systems Involving Ketopantoate Intermediates

In eukaryotic organisms like fungi and plants, the core enzymatic reactions involving ketopantoate are conserved, as they are also fundamental for Coenzyme A biosynthesis. However, differences exist in enzyme properties and subcellular localization.

In plants, such as Arabidopsis thaliana, the entire pantothenate biosynthesis pathway, including the formation and reduction of ketopantoate, is localized within the mitochondria. This compartmentalization aligns with the high demand for Coenzyme A in mitochondrial processes like the Krebs cycle and fatty acid oxidation. The plant enzymes KPHMT and KPR are functionally analogous to their bacterial counterparts, converting α-ketoisovalerate to pantoate via the ketopantoate intermediate.

In fungi, such as the yeast Saccharomyces cerevisiae, the enzymes responsible for ketopantoate metabolism are typically found in the cytoplasm. Similar to prokaryotes, yeast utilizes KPHMT and KPR to produce pantoate as a precursor for pantothenate synthesis. The conservation of this pathway underscores its ancient origins and fundamental importance across different life forms.

Regulatory Mechanisms in Ketopantoate-Related Biosynthesis

The biosynthesis of pantothenate and Coenzyme A is a metabolically expensive process, necessitating tight regulation to prevent the wasteful expenditure of energy and resources. The pathway is controlled at multiple levels, including allosteric feedback inhibition and transcriptional regulation.

A primary mechanism for controlling the pantothenate pathway is feedback inhibition, where the final product, Coenzyme A, or its thioester derivatives (e.g., acetyl-CoA), allosterically inhibits the activity of early-pathway enzymes. Research has demonstrated that KPHMT (PanB), the enzyme catalyzing the first committed step, is a key target of this regulation.

In E. coli, both free Coenzyme A and long-chain acyl-CoAs have been shown to be potent inhibitors of KPHMT activity. This inhibition occurs when CoA binds to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic efficiency. This mechanism ensures that when cellular levels of Coenzyme A are sufficient, the entry of metabolites into the pantothenate pathway is immediately halted, allowing for a rapid response to metabolic changes. Ketopantoate reductase (PanE) has also been reported to be susceptible to feedback inhibition by CoA in some bacterial species, providing a secondary layer of allosteric control.

In addition to allosteric regulation, the expression of the genes encoding ketopantoate-metabolizing enzymes is subject to transcriptional control. In many bacteria, the pan genes are organized into an operon (e.g., the panB-panC-panD operon) that allows for the coordinated expression of multiple pathway enzymes. The transcription of this operon can be regulated by cellular metabolites.

For instance, transcriptional control may be mediated by repressor proteins that bind to the operator region of the pan operon, blocking RNA polymerase access. The binding of such repressors could be sensitive to the intracellular concentrations of Coenzyme A or its precursors. When CoA levels are low, the repressor's affinity for the operator decreases, leading to the derepression of the operon and increased synthesis of the pantothenate biosynthetic enzymes.

Post-translational modifications represent another, though less characterized, layer of regulation. While feedback inhibition is the dominant post-translational mechanism, hypothetical modifications such as phosphorylation or acetylation of KPHMT or KPR could potentially fine-tune their activity in response to broader cellular signals, integrating the pantothenate pathway with other metabolic networks.

Table 2: Regulatory Mechanisms of the Pantothenate Pathway (This is an interactive data table. You can sort or filter the columns based on the provided data.)

Regulatory MechanismTarget Enzyme(s)Effector Molecule(s)Mode of ActionConsequenceReference(s)
Allosteric Feedback InhibitionKetopantoate Hydroxymethyltransferase (KPHMT)Coenzyme A, Acetyl-CoABinds to a regulatory site, inducing conformational changeRapidly decreases enzyme activity, ,
Allosteric Feedback InhibitionKetopantoate Reductase (KPR)Coenzyme ABinds to a regulatory siteDecreases enzyme activity
Transcriptional Regulationpan Operon (e.g., panB, panC, panD)Coenzyme A (indirectly)Repressor proteins may control operon expression based on CoA levelsControls the quantity of enzymes synthesized

Enzymatic Transformations of Calcium 2,4 Dioxovalerate

Ketopantoate Hydroxymethyltransferase (KPHMT/PanB)

Ketopantoate hydroxymethyltransferase (KPHMT), encoded by the panB gene, is the first enzyme in the pantothenate biosynthetic pathway. nih.gov It catalyzes the conversion of α-ketoisovalerate to ketopantoate. nih.govresearchgate.net This enzyme is also referred to as 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase. nih.govwikipedia.org

KPHMT is classified as a class II aldolase (B8822740), indicating its reliance on a metal ion for catalytic activity. frontiersin.orggoogle.com The catalytic mechanism involves the transfer of a hydroxymethyl group from the cofactor 5,10-methylenetetrahydrofolate to α-ketoisovalerate, resulting in the formation of ketopantoate (also known as 2-dehydropantoate). nih.govwikipedia.org The metal ion, with a preference for Mg2+, facilitates the formation of an enol intermediate, which is crucial for the creation of the new carbon-carbon bond. nih.gov While Mg2+ is preferred, other divalent cations such as Mn2+, Zn2+, Co2+, Ni2+, and Ca2+ can also be utilized, though with reduced efficiency. nih.gov

The enzyme exhibits a degree of substrate promiscuity. In addition to its primary substrate, α-ketoisovalerate, KPHMT from Escherichia coli can also utilize other α-keto acids like α-ketobutyrate, α-ketovalerate, and α-keto-β-methylvalerate as substrates. nih.gov However, pyruvate (B1213749) is not a substrate for this enzyme. nih.gov

The primary cofactor for KPHMT is 5,10-methylenetetrahydrofolate (CH2-THF), which serves as the one-carbon donor for the hydroxymethylation of α-ketoisovalerate. nih.govacs.orgumaryland.edu The enzyme specifically utilizes the l-stereoisomer of tetrahydrofolate, with d-tetrahydrofolate, folate, and methotrexate (B535133) being inactive. nih.gov Interestingly, tetrahydrofolate conjugates with additional glutamate (B1630785) residues can effectively replace l-tetrahydrofolate, with some polyglutamated forms showing higher efficacy at lower concentrations. nih.gov

The catalytic function of PanB is dependent on this folate-based cofactor. frontiersin.orgacs.org In plants, the synthesis of the KPHMT cofactor, CH2-THF, is thought to be generated by glycine-(serine)-hydroxymethyl transferase. tum.de

Kinetic studies of KPHMT from E. coli have provided insights into its catalytic efficiency. The apparent Michaelis constant (Km) values for its substrates have been determined. nih.gov The forward and reverse reactions of KPHMT occur at comparable maximum velocities. nih.gov The enzyme is subject to feedback inhibition by downstream products of the pantothenate pathway, including pantoate and coenzyme A, which regulate its activity. nih.gov

Substrate/InhibitorOrganismKinetic ParameterValueReference
α-KetoisovalerateE. coliKm1.1 mM nih.gov
TetrahydrofolateE. coliKm0.18 mM nih.gov
Formaldehyde (B43269)E. coliKm5.9 mM nih.gov
KetopantoateE. coliKm0.16 mM nih.gov
PantoateE. coliInhibition> 50 µM tum.de
PantothenateE. coliInhibition> 500 µM tum.de
Coenzyme AE. coliInhibition> 1 mM nih.gov

This table presents a selection of reported kinetic parameters for KPHMT.

Beyond its primary role, KPHMT has been shown to exhibit side activities. frontiersin.orgresearchgate.netnih.govnih.gov One notable side reaction is the cleavage of the cofactor 5,10-methylene-THF. frontiersin.orgresearchgate.netnih.govnih.gov This aberrant reaction involves the formation of an initial adduct between α-ketoisovalerate and CH2-THF, which then undergoes hydrolytic attack, leading to the cleavage of the pterin (B48896) system. frontiersin.orgresearchgate.net This can result in the generation of 2-dehydropantoate (B1214580) and H4-HMPterin, or the release of unchanged α-ketoisovalerate and the formation of an intermediate that decomposes to formaldehyde and H4-HMPterin. frontiersin.orgresearchgate.net Overexpression of PanB in E. coli has been shown to lead to the accumulation of folate cleavage products. researchgate.netnih.gov

KPHMT can also function as a Class II aldolase in a tetrahydrofolate-independent manner, catalyzing the aldol (B89426) addition of 3-methyl-2-oxobutanoate to formaldehyde. csic.es This represents a significant alteration in its catalytic mechanism. csic.es The enzyme also demonstrates low substrate specificity by condensing a range of aldehydes with pyruvate. asm.org

Ketopantoate Reductase (KPR/PanE/IlvC/PanG)

Ketopantoate reductase (KPR) catalyzes the subsequent step in pantothenate biosynthesis: the reduction of ketopantoate to pantoate. uga.eduuga.edu This reaction is dependent on the cofactor NADPH. uga.eduuga.edu Several different enzymes have been identified to possess KPR activity, including PanE, IlvC, and PanG. nih.govbrandeis.eduasm.orgasm.org

The catalytic mechanism of KPR involves the NADPH-dependent reduction of the keto group of ketopantoate to a hydroxyl group, yielding pantoate. acs.orgacs.org In E. coli, the enzyme follows an ordered bi-bi mechanism, where NADPH binds first. acs.org Unlike KPHMT, KPR does not require divalent metal ions for its catalytic activity. acs.org

Structural and mutagenesis studies have identified key amino acid residues crucial for catalysis and substrate binding. acs.orgresearchgate.netacs.orgnih.gov In E. coli KPR, Lys176 is proposed to function as a general acid in the catalytic mechanism, while Glu256 plays a significant role in substrate binding. researchgate.netacs.orgnih.gov The binding of the cofactor and substrate induces conformational changes in the enzyme, including a hinge-bending motion between the N- and C-terminal domains, which facilitates catalysis. acs.orgnih.gov The enzyme from Staphylococcus aureus exhibits positive cooperativity with respect to the cofactor and follows a random addition mechanism with a preferred kinetic pathway. uga.edu

EnzymeOrganismCofactorKey ResiduesMechanistic FeatureReference
KPR (PanE)E. coliNADPHLys176, Glu256, Asn98Ordered bi-bi mechanism acs.orgnih.gov
KPRS. aureusNADPH-Random addition, positive cooperativity uga.edu
KPR (Tk-KPR)T. kodakarensisNADH-Feedback inhibition by CoA nih.gov

This table summarizes key features of the catalytic mechanism of Ketopantoate Reductase from different organisms.

NADPH-Dependency and Cofactor Binding Kinetics

The reduction of ketopantoate to pantoate is an NADPH-dependent process catalyzed by ketopantoate reductase (KPR). acs.orgnih.govresearchgate.netuga.edu The kinetic mechanism of cofactor and substrate binding varies among KPRs from different organisms.

In Escherichia coli, KPR is a monomeric enzyme that follows a sequential ordered Bi-Bi kinetic mechanism. nih.govnih.govresearchgate.net This mechanism dictates that the cofactor NADPH must bind to the enzyme first, followed by the binding of the substrate, ketopantoate. nih.govacs.org After the reduction reaction, the product pantoate is released, followed by the release of NADP+. nih.govacs.org

In contrast, the dimeric KPR from Staphylococcus aureus exhibits a random addition mechanism. acs.orgacs.org However, there is a strong kinetic preference for the initial binding of NADPH. acs.orgacs.orgnih.gov This preference is so pronounced that it causes the steady-state kinetics to appear cooperative, even though equilibrium binding studies show minimal cooperativity. acs.orgacs.org

The thermodynamics of cofactor binding have been investigated using isothermal titration calorimetry (ITC). For E. coli KPR, the dissociation constant (Kd) for NADPH was determined to be 0.34 μM, whereas the Kd for NADP+ was 6.5 μM. acs.org This 20-fold higher affinity for the reduced cofactor, NADPH, is primarily driven by favorable hydrophobic interactions with its more lipophilic nicotinamide (B372718) ring. acs.org In Pseudomonas aeruginosa KPR, the binding of the redox cofactor influences the enzyme's affinity for the substrate; the affinity for ketopantoate is highest in the presence of NADP+, lower with NAD+, and lowest in the absence of a cofactor. researchgate.netnih.gov This suggests that cofactor binding induces conformational changes that facilitate substrate binding. researchgate.net Studies on E. coli KPR mutants have identified residues Arg31 and Lys72 as being crucial for efficient cofactor binding. nih.gov

Interestingly, not all KPRs are strictly NADPH-dependent. The KPR from the hyperthermophilic archaeon Thermococcus kodakarensis (Tk-KPR) is distinct in that it preferentially utilizes NADH as its electron donor. nih.gov

Table 1: Cofactor Binding Affinity for E. coli Ketopantoate Reductase
CofactorDissociation Constant (Kd) (μM)Source
NADPH0.34 acs.org
NADP+6.5 acs.org

Characterization of KPR Variants and Isoforms

Ketopantoate reductases exhibit structural and functional diversity across different species. The KPR encoded by the panE gene in E. coli is a well-studied monomeric enzyme with a molecular mass of approximately 34 kDa. uga.edunih.govacs.orgacs.org In contrast, the KPR from Staphylococcus aureus exists as a stable dimer in solution. nih.govuga.edunih.gov Structural analyses have revealed that this dimeric arrangement is a common feature among the majority of KPR crystal structures. acs.orgacs.org

Site-directed mutagenesis has been a powerful tool for characterizing the roles of specific amino acid residues. In E. coli KPR, Lys176 and Glu256 have been identified as critical active site residues. nih.govacs.org Mutating either of these residues to alanine (B10760859) (K176A and E256A) resulted in significant decreases in maximal velocity (Vmax) and substantial increases in the Michaelis constant (Km) for ketopantoate, highlighting their importance in both substrate binding and catalysis. nih.govacs.org Further mutational studies of E. coli KPR implicated Asn98 in the catalytic mechanism and Ser244 in substrate binding. nih.gov

A notable variant is the A181L mutant of S. aureus KPR. This single amino acid substitution increases the Km for ketopantoate by 844-fold without altering the kcat. acs.orgacs.orgnih.gov The crystal structure of this mutant shows that the substitution displaces Ser239, a residue known to be important for the binding affinity of ketopantoate. acs.orgacs.org

An even more distinct isoform is the KPR from the archaeon Thermococcus kodakarensis (Tk-KPR). This enzyme shares only 20-29% sequence identity with its bacterial and eukaryotic counterparts and, as mentioned previously, shows a preference for NADH over NADPH as the electron donor. nih.gov

Table 2: Kinetic Parameters of Wild-Type and Mutant E. coli KPR
Enzyme VariantRelative Vmax DecreaseRelative Km (ketopantoate) IncreaseSource
K176A233-fold336-fold nih.govacs.org
E256A42-fold63-fold nih.govacs.org

Kinetic Cooperativity in KPR Activity

The phenomenon of kinetic cooperativity is a key characteristic of the dimeric KPR from S. aureus, distinguishing it from the monomeric E. coli enzyme. uga.eduacs.org Steady-state kinetic analysis of the S. aureus enzyme reveals strong positive cooperativity with respect to the cofactor NADPH, with a calculated Hill coefficient of 2.5. acs.orgnih.govacs.orgnih.gov

However, this apparent cooperativity is not a result of classic allosteric binding, where the binding of one ligand molecule to one subunit of a protein enhances the binding affinity of another ligand to a different subunit. acs.orgacs.org Förster resonance energy transfer (FRET) studies that measure the equilibrium binding of NADPH show only a very small degree of cooperativity, with a Hill coefficient of just 1.3. acs.orgacs.orgnih.gov

The significant discrepancy between the steady-state and equilibrium measurements indicates that the observed cooperativity is a kinetic artifact. It arises from the random binding mechanism having a kinetically preferred pathway that strongly favors the initial binding of NADPH. acs.orgacs.orgnih.gov This kinetic preference makes the enzyme appear to be highly cooperative in turnover assays.

This interpretation is supported by the analysis of the S. aureus KPR A181L mutant. This mutant has a drastically reduced affinity for the substrate ketopantoate. acs.orgacs.org This decreased affinity further enhances the kinetic preference for the NADPH-first binding pathway, effectively making the random mechanism behave as a sequentially ordered one. acs.orgacs.orgnih.gov Consequently, the kinetic cooperativity is reduced, and the NADPH saturation curve for the A181L mutant becomes hyperbolic, which is characteristic of non-cooperative kinetics. acs.orgacs.org In P. aeruginosa KPR, a different form of cooperativity is observed, where the binding of NADPH facilitates the cooperative binding of the substrate, ketopantoate, in a process described as ordered sequential heterotrophic cooperativity. researchgate.netnih.gov

Allosteric Regulation and Inhibitory Mechanisms Affecting KPR

The activity of ketopantoate reductase is subject to various forms of regulation, including substrate and product inhibition, as well as feedback inhibition by downstream metabolites.

In the case of the S. aureus enzyme, high concentrations of the substrate ketopantoate lead to inhibition of the enzyme's activity. acs.orgacs.orgnih.gov For the E. coli KPR, product inhibition studies have been conducted to elucidate its kinetic mechanism. The results are consistent with the ordered sequential model, where the product pantoate is released before NADP+. nih.govacs.org Pantoate was found to act as a noncompetitive inhibitor with respect to both ketopantoate and NADPH. acs.org

A significant mode of regulation is observed in archaea, which lack the pantothenate kinase that serves as the primary feedback inhibition target in bacteria and eukaryotes. nih.gov In the archaeon Thermococcus kodakarensis, the biosynthesis of Coenzyme A (CoA) is regulated through feedback inhibition of KPR. nih.gov The final product of the pathway, CoA, acts as an inhibitor of Tk-KPR activity. researchgate.netnih.gov Kinetic analyses have demonstrated that CoA inhibits the enzyme by competing with the cofactor NADH for its binding site. nih.gov This represents a crucial and distinct mechanism for controlling the flow through the CoA biosynthetic pathway in archaea. nih.govebi.ac.uk

Table 3: Inhibition of Ketopantoate Reductase (KPR)
KPR SourceInhibitorMechanism of InhibitionSource
S. aureusKetopantoate (high concentration)Substrate Inhibition acs.orgacs.orgnih.gov
E. coliPantoateNoncompetitive vs. Ketopantoate and NADPH acs.org
T. kodakarensisCoenzyme ACompetitive vs. NADH nih.gov

Structural Biology of Enzymes Interacting with Calcium 2,4 Dioxovalerate

Structural Basis of Ketopantoate Hydroxymethyltransferase (KPHMT) Function

Ketopantoate hydroxymethyltransferase catalyzes the first committed step in the pantothenate biosynthesis pathway: the formation of ketopantoate from α-ketoisovalerate. The enzyme from Escherichia coli has been extensively studied, revealing a complex and elegant molecular architecture that facilitates this crucial carbon-carbon bond formation.

The decameric assembly of KPHMT is crucial for its stability and function. The arrangement creates a large, stable scaffold that properly orients the ten active sites for catalysis. The structure of the KPHMT decamer has been solved at high resolution, providing a detailed view of its complex organization. nih.govresearchgate.net

A divalent metal ion, specifically Magnesium (Mg2+), is an essential cofactor for KPHMT activity. nih.govresearchgate.net Crystallographic studies show that a single Mg2+ ion is located in each active site. nih.gov The magnesium ion is coordinated in a bidentate fashion by the ketopantoate product, meaning it binds to two points on the molecule. nih.gov It is presumed that the substrate, α-ketoisovalerate, binds in a similar manner. This coordination is critical for catalysis as it correctly orients the substrate within the active site, positioning its C3 atom for deprotonation, which is the initial step of the reaction mechanism. nih.gov The positively charged Mg2+ ion also likely serves to stabilize the negative charge of the enolate intermediate that forms during the reaction.

The binding of the product, ketopantoate, has been directly observed in the crystal structure of E. coli KPHMT. nih.gov As mentioned, ketopantoate is held in the active site through bidentate coordination with the catalytic Mg2+ ion. nih.gov This interaction involves the carboxylate and α-keto groups of the ketopantoate molecule. This binding mode provides a clear model for how the substrate, α-ketoisovalerate, likely binds. By anchoring the α-keto acid portion of the substrate, the enzyme ensures the correct stereochemistry and positioning for the subsequent nucleophilic attack on the hydroxymethyl group donor. nih.gov

Structural Basis of Ketopantoate Reductase (KPR) Function

Ketopantoate reductase catalyzes the subsequent step in the pathway: the NADPH-dependent reduction of ketopantoate to pantoate. Understanding its structure is key to understanding its mechanism of action.

While the provided search results focus heavily on KPHMT, other related hydroxymethyltransferases offer insights into oligomeric states that can be analogized to enzymes like KPR. For instance, Serine Hydroxymethyltransferase (SHMT), another enzyme involved in one-carbon metabolism, displays different oligomeric forms. In prokaryotes, SHMT is typically a dimer, whereas in eukaryotes, it forms a tetramer, which can be described as a "dimer of dimers". wikipedia.orgrcsb.org This variation highlights how enzyme structures can evolve and adapt across different organisms. The transition from a dimeric to a tetrameric state in eukaryotic SHMT involves interactions that create a more complex assembly, where residues from multiple subunits can contribute to the active site. wikipedia.orgrcsb.org This principle of subunit association and its impact on active site formation is a common theme in structural biology and is relevant to the study of enzymes like KPR, whether they function as monomers or dimers.

Active Site Residues and Their Contributions to Ketopantoate Binding and Catalysis

The active site of ketopantoate reductase is a well-defined pocket where the binding of ketopantoate and the cofactor NADPH, followed by the hydride transfer, takes place. Structural and mutagenesis studies, particularly on the Escherichia coli KPR, have identified several key amino acid residues that are essential for substrate recognition and catalysis. nih.govnih.govrcsb.org

Lys176 is a pivotal residue that acts as a general acid catalyst during the reduction of ketopantoate. rcsb.orgrcsb.org It is proposed to protonate the developing alkoxide on the carbonyl group of ketopantoate during the hydride transfer from NADPH. rcsb.org Another crucial residue, Glu256, is thought to play a significant role in substrate binding. rcsb.orgrcsb.org Mutagenesis studies have shown that altering these residues leads to a substantial decrease in the enzyme's catalytic efficiency. rcsb.org

Several other conserved residues are involved in forming a network of hydrogen bonds to properly orient the substrate in the active site. These include Asn98, Ser244, and Asn180. nih.govrcsb.org Additionally, Asn194 and Asn241 contribute to the binding of pantoate, the product of the reaction. nih.gov The precise positioning of ketopantoate by these residues is critical for the stereospecific transfer of a hydride ion from NADPH.

Key Active Site Residues in E. coli Ketopantoate Reductase and Their Functions
ResidueFunctionReference
Lys176General acid catalyst; protonates the carbonyl group of ketopantoate. rcsb.orgrcsb.org
Glu256Important for substrate binding. rcsb.orgrcsb.org
Asn98Contributes to substrate binding and is implicated in the catalytic mechanism. nih.govrcsb.org
Ser244Important for substrate binding through hydrogen bonding. nih.gov
Asn180Contributes to substrate binding. nih.gov
Asn194Involved in binding the product, pantoate. nih.gov
Asn241Involved in binding the product, pantoate. nih.gov

Conformational Changes Upon Ketopantoate and Cofactor Binding

The binding of both the cofactor and the substrate to ketopantoate reductase induces significant conformational changes in the enzyme's structure. nih.gov KPR is composed of two domains: an N-terminal domain and a C-terminal domain. rcsb.org The active site is located in a cleft between these two domains. rcsb.org

Upon the binding of NADP+ and pantoate, a hinge-bending motion occurs between the N- and C-terminal domains, resulting in a more "closed" conformation of the enzyme. nih.gov This conformational change is crucial as it triggers the repositioning of the essential Lys176 residue, moving it into a catalytically competent orientation where it can form a key hydrogen bond with the hydroxyl group of the substrate. nih.gov The transition to this closed state effectively sequesters the active site from the solvent, creating an optimal environment for the chemical reaction to proceed.

Structural Determinants of Cofactor Specificity (NADPH vs. NADH)

Ketopantoate reductase exhibits a strong preference for NADPH over NADH as its hydride donor. The structural basis for this specificity lies in the architecture of the cofactor binding site, which is located in the N-terminal domain and features a classic Rossmann fold. rcsb.org

The binding pocket is tailored to accommodate the 2'-phosphate group of NADPH. Isothermal titration calorimetry studies have shown that the dissociation constant for NADP+ is significantly larger than that for NADPH, indicating a higher affinity for the reduced cofactor. rcsb.org This difference in affinity is primarily attributed to favorable hydrophobic interactions with the more lipophilic nicotinamide (B372718) ring in NADPH. rcsb.org Mutagenesis studies have identified Arg31 and Lys72 as important residues for cofactor binding. nih.gov These positively charged residues likely interact with the phosphate (B84403) groups of the NADPH molecule, anchoring it in the correct orientation for catalysis. The absence of a corresponding binding pocket for the 2'-phosphate group in a way that would be optimal for NADH binding explains the enzyme's preference for NADPH.

Structural Insights into Allosteric Inhibition of KPR

Allosteric regulation plays a key role in controlling metabolic pathways by allowing the final product of a pathway to inhibit an enzyme at an early step, a phenomenon known as feedback inhibition. byjus.com In the biosynthesis of Coenzyme A (CoA), of which pantothenate is a precursor, KPR has been identified as a target for such regulation in some organisms. nih.govebi.ac.uk

A notable example comes from the archaeon Thermococcus kodakarensis. The crystal structure of its KPR in complex with CoA and 2-oxopantoate (a ketopantoate analog) has provided direct structural insights into the mechanism of inhibition. nih.gov The study revealed that CoA binds in the same site as the cofactor NAD(P)H, acting as a competitive inhibitor. nih.gov This binding is cooperative with the substrate, and together they trigger a conformational closure of the enzyme. nih.gov This conformational change facilitates the formation of a disulfide bond between CoA and a cysteine residue (Cys84) in the enzyme, leading to irreversible inhibition. nih.gov

Furthermore, in some bacterial species like Staphylococcus aureus, KPR exhibits kinetic properties that suggest allosteric regulation. High concentrations of the substrate, ketopantoate, lead to inhibition of the enzyme's activity. rcsb.org This substrate inhibition, along with positive cooperativity with respect to NADPH, points towards a complex regulatory mechanism that fine-tunes the enzyme's activity in response to the cellular concentrations of both substrate and cofactor. rcsb.org

Molecular and Computational Analyses of Calcium 2,4 Dioxovalerate Interactions

Computational Approaches to Enzyme-Ligand Interactions with Ketopantoate

Computational methods are instrumental in elucidating the intricate mechanisms of enzyme-ligand binding. For ketopantoate, these techniques have been pivotal in understanding its interaction with ketopantoate reductase (KPR), a key enzyme in the pantothenate (vitamin B5) biosynthesis pathway. oup.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, in this case, ketopantoate within the active site of KPR. mdpi.com These studies have been crucial in identifying the key amino acid residues involved in substrate recognition and binding.

Docking simulations have revealed that ketopantoate forms specific interactions with conserved residues in the KPR active site. For instance, in Escherichia coli KPR, studies have highlighted the importance of residues such as Lys176, Glu256, Ser244, Asn98, and Asn180 in binding pantoate, the reduced form of ketopantoate. nih.gov These in silico predictions are often validated by site-directed mutagenesis experiments, where altering these key residues leads to a significant decrease in enzyme activity, confirming their role in substrate binding and catalysis. nih.govnih.gov

Key Interacting Residues in E. coli KPR Active Site Identified Through Molecular Docking and Mutagenesis:

ResidueRole in InteractionReference
Lys176General acid in catalysis, forms a key hydrogen bond with the C2 hydroxyl of pantoate. nih.govnih.gov nih.govnih.gov
Glu256Important for substrate binding. nih.govnih.gov nih.govnih.gov
Ser244Important for substrate binding. nih.gov nih.gov
Asn98Implicated in the catalytic mechanism. nih.gov nih.gov
Asn180Interacts with pantoate. nih.gov nih.gov

These molecular docking studies provide a static yet insightful picture of the binding mode of ketopantoate, which is essential for the rational design of KPR inhibitors.

To understand the dynamic nature of the ketopantoate-KPR interaction, molecular dynamics (MD) simulations are employed. nih.govyoutube.com These simulations provide a detailed view of the conformational changes that occur in both the enzyme and the ligand over time, offering insights that static docking models cannot. nih.gov

MD simulations of KPR have shown that the binding of the cofactor NADPH induces conformational changes that are necessary for the subsequent binding of ketopantoate. nih.gov Furthermore, simulations have revealed a hinge-bending motion between the N- and C-terminal domains of the enzyme upon substrate binding, which is crucial for catalysis. nih.gov This dynamic process brings key catalytic residues into the correct orientation for the reduction of ketopantoate to pantoate. nih.gov The stability of the enzyme-ligand complex and the specific interactions observed during the simulation can be analyzed to understand the energetics of binding and the catalytic mechanism at an atomic level. mdpi.com

Structure-Activity Relationship (SAR) Studies for Ketopantoate-Related Enzymes

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a KPR inhibitor, relates to its biological activity.

The development of inhibitors for KPR is a promising strategy for the development of novel antimicrobial agents, as the pantothenate pathway is essential for many pathogenic bacteria but absent in mammals. nih.govuga.edu SAR studies in this area focus on identifying the chemical features of small molecules that are critical for their inhibitory activity against KPR.

While specific SAR studies on a wide range of KPR inhibitors are not extensively detailed in the provided context, the principles of such studies involve synthesizing and testing a series of related compounds to determine which structural modifications enhance or diminish their inhibitory potency. For example, modifications to the side chains or core scaffold of a lead compound can be systematically made to probe the steric and electronic requirements of the KPR active site. The data from these studies are then used to build a model that can predict the activity of new, untested compounds.

Computational methods can be used to predict how mutations in KPR might affect its activity and stability. nih.gov This is particularly useful for understanding the impact of natural variations in the enzyme across different species or for designing enzymes with altered properties.

By analyzing the structure of KPR, computational tools can predict the effects of amino acid substitutions on the enzyme's folding energy and its interaction with ketopantoate. For example, mutations that disrupt the hydrogen bond network in the active site are predicted to decrease catalytic activity, a hypothesis that can be tested experimentally. uga.edu Similarly, mutations that enhance the packing of the protein core or introduce stabilizing interactions can be predicted to increase the thermal stability of the enzyme. nih.gov These predictions are valuable for guiding protein engineering efforts. nih.gov

Examples of Computationally Predicted Effects of Mutations on KPR:

MutationPredicted EffectRationale
K176A in E. coli KPRDecreased catalytic activityRemoval of the general acid catalyst. nih.gov
E256A in E. coli KPRDecreased substrate bindingDisruption of a key interaction with the substrate. nih.gov

In Silico Enzyme Engineering for Modified Ketopantoate Metabolism

In silico enzyme engineering aims to design new enzymes or modify existing ones to have novel or enhanced activities. letifmones.comresearchgate.net In the context of ketopantoate metabolism, this could involve redesigning KPR to have altered substrate specificity or improved catalytic efficiency. nih.govresearchgate.net

Computational enzyme design typically involves several steps:

Defining the desired reaction: This could be the reduction of a non-natural substrate similar to ketopantoate.

Choosing a protein scaffold: A stable protein with a suitable binding pocket is selected.

Designing the active site: Computational algorithms are used to identify mutations that would create an active site capable of binding the new substrate and catalyzing the desired reaction. bakerlab.org

Evaluating and refining the design: The designed enzyme is evaluated using molecular dynamics simulations and other computational tools to predict its stability and activity. nih.govresearchgate.net

Rational Design of KPHMT Variants for Enhanced Activity

Ketopantoate hydroxymethyltransferase (KPHMT) is a crucial enzyme in the biosynthesis of D-pantothenic acid, as it catalyzes the conversion of α-ketoisovalerate to ketopantoate. The efficiency and stability of KPHMT are of significant interest for industrial applications. Rational design, a strategy that uses structural and functional information to guide protein engineering, has been employed to create variants of KPHMT with enhanced properties.

One approach to the rational design of KPHMT has focused on interface engineering to improve the thermal stability and activity of the enzyme. nih.gov A study began with a previously identified high-activity KPHMT mutant from Corynebacterium glutamicum, designated M0 (K25A/E189S), and targeted the interfaces between the enzyme's subunits for modification. nih.gov This strategy was informed by a combination of folding-free energy calculations, B-factor analysis, and analysis of conserved sites. nih.gov

Initial screening of mutations at the subunit interface led to the identification of five single-site mutants with improved thermal stability: E106S, E98T, E98N, S247I, and S247D. nih.gov Building on these findings, a double-site mutant, M8 (incorporating E98N and S247D mutations into the M0 backbone), was created. nih.gov This rationally designed variant exhibited significantly enhanced thermal stability. At 50°C, the half-life (T1/2) of M8 was 288.79 minutes, a 3.29-fold increase compared to the M0 parent strain. nih.gov Furthermore, the melting temperature (Tm) of the M8 variant increased from 53.2°C to 59.6°C. nih.gov

Structural and molecular dynamics simulations provided insight into the mechanism of this enhanced stability. The mutations in M8 led to changes in the surface electrostatic charge distribution and an increase in the number of hydrogen bonds between the subunits of the enzyme. nih.gov These alterations contribute to a more stable protein structure, corroborating the effectiveness of interface engineering as a strategy for the rational design of KPHMT. nih.gov

Thermal Stability of KPHMT Mutants
MutantParent StrainT1/2 at 50°C (min)Fold Increase in T1/2Tm (°C)
M0Wild Type87.781.0053.2
M8 (E98N/S247D)M0288.793.2959.6

Prediction of Mutagenesis Effects on Ketopantoate Reductase Function

Ketopantoate reductase is responsible for the NADPH-dependent reduction of α-ketopantoate to D-(-)-pantoate, a key step in pantothenate biosynthesis. nih.gov Predicting the effects of mutations on the function of this enzyme is critical for understanding its catalytic mechanism and for designing inhibitors. Computational and experimental mutagenesis studies have been instrumental in identifying key residues that influence the enzyme's activity.

Site-directed mutagenesis has been used to identify residues in the active site of E. coli ketopantoate reductase that are crucial for catalysis and substrate binding. nih.gov In one study, six conserved residues were mutated to alanine (B10760859): Lys72, Lys176, Glu210, Glu240, Asp248, and Glu256. nih.gov Of these, the K176A and E256A mutations had the most significant impact on enzyme function. The K176A mutant showed a 233-fold decrease in Vmax and a 336-fold increase in the Km for ketopantoate. nih.gov The E256A mutant exhibited a 42-fold decrease in Vmax and a 63-fold increase in the Km of ketopantoate. nih.gov These results suggest that Lys176 is likely involved in catalysis, acting as a general acid, while Glu256 plays an important role in substrate binding. nih.gov A double mutant, K176A/E256A, was found to have no detectable ketopantoate reductase activity. nih.gov

In Staphylococcus aureus, which relies on ketopantoate reductase for cellular functions, similar studies have been undertaken to understand the role of specific amino acids. uga.edu The asparagine residue at position 98 (N98) is known to be important for the function of E. coli KPR. uga.edu The corresponding residue in S. aureus KPR is N97. uga.edu In-silico mutation of N97 to glutamine (N97Q) using the UCSF CHIMERA program's Rotamer function was performed to predict the potential impact on the enzyme's interaction with NADP+. uga.edu Such computational predictions are a valuable first step in guiding experimental mutagenesis studies to probe the structure-function relationships in the enzyme. uga.edu

These examples highlight how predicting and analyzing the effects of mutagenesis can elucidate the roles of specific amino acid residues in the function of ketopantoate reductase, providing a basis for further protein engineering or the development of novel antibacterial agents.

Effects of Mutagenesis on E. coli Ketopantoate Reductase Kinetics
MutationFold Change in VmaxFold Change in Km (ketopantoate)Proposed Role of Residue
K176A-233+336Catalysis (General Acid)
E256A-42+63Substrate Binding
K176A/E256ANo detectable activityEssential for function

Genetic and Evolutionary Perspectives on Calcium 2,4 Dioxovalerate Metabolism

Genomic Distribution and Conservation of Ketopantoate-Related Genes

The enzymes responsible for the conversion of α-ketoisovalerate to pantoate are encoded by a set of genes whose presence and conservation vary significantly across different microbial lineages. This variation reflects diverse evolutionary strategies for synthesizing this essential metabolite.

The initial step in the conversion of α-ketoisovalerate is catalyzed by ketopantoate hydroxymethyltransferase (KPHMT), encoded by the panB gene. This enzyme facilitates the addition of a hydroxymethyl group to α-ketoisovalerate, forming ketopantoate. The panB gene is highly conserved across a wide array of microbial species, underscoring its fundamental role in the pantothenate biosynthesis pathway. Its presence in diverse bacterial phyla, including Proteobacteria (Escherichia coli), Firmicutes, and Actinobacteria, highlights a strong evolutionary pressure to retain this initial enzymatic function. The conservation of panB suggests that the formation of ketopantoate is a near-universal step in the de novo synthesis of pantothenate in microorganisms that possess this pathway.

The subsequent reduction of ketopantoate to pantoate is carried out by ketopantoate reductase (KPR). Interestingly, this catalytic step can be performed by several non-homologous enzymes, primarily encoded by the genes panE, ilvC, and the more recently discovered panG. The distribution of these genes is not uniform across microbial species, revealing a pattern of functional redundancy and alternative evolutionary solutions.

panE : This gene encodes the canonical ketopantoate reductase and is found in many bacteria, including Escherichia coli.

ilvC : This gene typically encodes acetohydroxy acid isomeroreductase, an enzyme involved in the biosynthesis of branched-chain amino acids. However, in some organisms, the IlvC protein exhibits a promiscuous activity and can also function as a ketopantoate reductase. For instance, in Zymomonas mobilis, which lacks a panE homolog, IlvC is required for pantothenate synthesis researchgate.net.

panG : A novel ketopantoate reductase, PanG, was identified in Francisella tularensis, a pathogenic bacterium that lacks both panE and ilvC nih.govnih.gov. Homologs of panG have since been found in other pathogenic bacteria such as Enterococcus faecalis, Coxiella burnetii, and Clostridium difficile nih.govnih.gov. Phylogenetic analysis indicates that PanG forms a distinct group separate from other known KPRs nih.govresearchgate.net.

This distribution suggests that different microbial lineages have either retained distinct KPR-encoding genes or have co-opted enzymes from other metabolic pathways to perform this essential reduction step.

GeneEnzymeFunction in Ketopantoate MetabolismExample Organisms
PanB Ketopantoate Hydroxymethyltransferase (KPHMT)Catalyzes the formation of ketopantoate from α-ketoisovalerate.Widely conserved across bacteria (e.g., Escherichia coli, Salmonella enterica).
PanE Ketopantoate Reductase (KPR)The canonical enzyme for the reduction of ketopantoate to pantoate.Escherichia coli
IlvC Acetohydroxy Acid IsomeroreductaseCan function as a KPR in some species, demonstrating enzyme promiscuity.Zymomonas mobilis
PanG Ketopantoate Reductase (KPR)A novel KPR found in bacteria lacking panE and ilvC.Francisella tularensis, Enterococcus faecalis, Coxiella burnetii, Clostridium difficile

The evolution of the pantothenate biosynthesis pathway has been significantly shaped by horizontal gene transfer (HGT) and gene duplication events. HGT, the movement of genetic material between different organisms, has been proposed as a mechanism for the dissemination of pantothenate synthesis genes across diverse prokaryotic lineages researchgate.net. This process can lead to the acquisition of new metabolic capabilities and may explain the patchy distribution of genes like panE and panG in different bacterial species. For instance, the presence of multiple copies of pantothenate biosynthesis genes in some bacterial species is suggestive of acquisition through HGT researchgate.net.

Gene duplication provides raw genetic material for evolutionary innovation. Following a duplication event, one copy of the gene can retain the original function while the other is free to evolve a new, related function (neofunctionalization) or divide the original functions (subfunctionalization). The existence of multiple, non-homologous KPRs (panE, ilvC, panG) is a testament to the evolutionary flexibility that can arise from such events, allowing for the recruitment of enzymes from different metabolic contexts to fulfill a critical role in pantothenate biosynthesis. This "patchwork" evolution, where enzymes are recruited from different sources, is a common theme in the evolution of metabolic pathways nih.gov.

Functional Genomics and Gene Deletion Studies

Functional genomics, particularly through gene deletion and complementation studies, has been instrumental in elucidating the precise roles of the genes involved in ketopantoate metabolism and in confirming their essentiality for organismal growth under specific conditions.

Targeted disruption of genes in the pantothenate biosynthesis pathway typically leads to auxotrophy for pantothenate or one of its precursors, meaning the organism can no longer synthesize the compound and requires it to be supplied by the environment for growth.

A notable example is the deletion of the panG gene in Francisella tularensis Schu S4. This mutant strain (ΔpanG) is unable to grow in a chemically defined medium lacking pantothenate, confirming its status as a pantothenate auxotroph nih.govnih.gov. This finding was critical in establishing PanG as the sole KPR in this organism. Similarly, in Francisella novicida, a double mutant lacking both ilvC and panG was unable to grow in the absence of pantothenate, demonstrating the functional role of both enzymes in this species nih.gov. These studies highlight the critical nature of the ketopantoate reduction step for the viability of the organism.

OrganismGene DisruptionPhenotypeImplication
Francisella tularensis Schu S4ΔpanGPantothenate auxotrophy (no growth without supplemental pantothenate).PanG is the sole and essential ketopantoate reductase.
Francisella novicidaΔilvC ΔpanGPantothenate auxotrophy.IlvC and PanG have redundant KPR activity.

Genetic complementation is a powerful technique used to confirm the function of a gene by reintroducing it into a mutant organism and observing the restoration of the wild-type phenotype. Such analyses have been pivotal in verifying the functions of panE, ilvC, and panG.

In studies with Francisella novicida, the growth of a KPR-deficient mutant was successfully restored by introducing a functional copy of E. coli panE in trans nih.gov. This demonstrates the functional conservation of KPR activity across different bacterial species, despite the lack of sequence homology between PanE and the native F. novicida KPRs. Furthermore, the panG gene from F. novicida was able to complement an E. coli double mutant lacking both panE and ilvC, confirming its role as a bona fide KPR nih.govnih.gov.

The pantothenate auxotrophy of the F. tularensis ΔpanG strain could be rescued not only by providing a functional panG gene in trans but also by supplementing the growth medium with pantolactone, the product of the KPR-catalyzed reaction nih.govnih.gov. This chemical complementation further solidifies the specific metabolic block caused by the gene deletion.

These genetic and chemical complementation experiments provide conclusive evidence for the assigned functions of the various ketopantoate reductases and illustrate the interchangeability of these enzymes in rescuing metabolic deficiencies.

Evolutionary Trajectories of Ketopantoate-Converting Enzymes

The metabolic pathway of Calcium 2,4-dioxovalerate involves a fascinating history of molecular adaptation, particularly evident in the evolution of ketopantoate-converting enzymes. These enzymes have undergone significant changes in their structure and function over time, reflecting the diverse metabolic needs of different organisms. This section explores the evolutionary journey of these crucial enzymes, focusing on their divergence from a broader superfamily and the adaptations in their preference for specific cofactors.

Divergence within the 6-Phosphogluconate Dehydrogenase Superfamily

Ketopantoate reductase (KPR), the enzyme responsible for the reduction of ketopantoate to pantoate, is a member of the large and diverse 6-phosphogluconate dehydrogenase (6-PGDH) C-terminal domain-like superfamily. nih.govresearchgate.netoup.com This superfamily encompasses a wide range of oxidoreductases, and the evolutionary path of KPR within this group highlights a story of functional specialization. oup.com

The sequence similarity among putative KPRs is often limited, making their classification challenging and necessitating a clear distinction from other enzymes within the superfamily. oup.comnih.gov Structurally, KPR is typically a monomeric enzyme composed of two domains. nih.govresearchgate.net The N-terminal domain features an α/β-fold of the Rossmann type, a classic structural motif for binding NAD(P)H cofactors. nih.govresearchgate.net The C-terminal domain is predominantly composed of α-helices. nih.govresearchgate.net

Phylogenetic analyses reveal that the 6-phosphogluconate dehydrogenase superfamily can be divided into at least 12 distinct families, most of which are oxidoreductases. oup.com The emergence of KPR as a distinct lineage within this superfamily likely arose from gene duplication and subsequent functional divergence. This evolutionary process allowed for the refinement of the enzyme's active site to specifically recognize and convert ketopantoate, a key step in the biosynthesis of pantothenate (vitamin B5). While a precise timeline for this divergence is not fully established, the structural conservation of the core domains alongside the sequence variability points to a long evolutionary history of adaptation and specialization from a common ancestral dehydrogenase.

Adaptations in Cofactor Preference among KPR Homologs

A significant aspect of the evolutionary adaptation of ketopantoate-converting enzymes is the variation in their preference for the redox cofactor, either NADPH or NADH. The majority of characterized KPRs exhibit a strong preference for NADPH. nih.govnih.govuga.edu

This preference is dictated by specific amino acid residues within the cofactor-binding site that interact with the 2'-phosphate group of NADPH. For instance, in Escherichia coli KPR, residues Arg31 and Lys72 have been identified as important for cofactor binding. nih.gov Mutagenesis studies on conserved residues in E. coli KPR, such as Lys176 and Glu256, have demonstrated their critical roles in both substrate binding and catalysis, further highlighting the intricate relationship between the enzyme, its substrate, and the cofactor. nih.gov

However, the evolutionary trajectory of cofactor selection in KPRs is dynamic. researchgate.net Comparative analysis of KPR orthologs reveals that the residues involved in the interaction with the specific phosphate (B84403) moiety of NADP+ are relatively less conserved, suggesting a capacity for adaptation in cofactor preference. researchgate.net This is further supported by the discovery of enzymes initially annotated as KPRs that are, in fact, NADH-dependent D-2-hydroxyacid dehydrogenases. oup.com

The kinetic parameters of KPR homologs from different organisms underscore this diversity in cofactor utilization. While some KPRs are strictly NADPH-dependent, others may exhibit dual-specificity or a preference for NADH. This adaptation likely reflects the specific metabolic context and the relative availability of NADPH and NADH within the organism. For example, the KPR from Staphylococcus aureus is a dimeric enzyme that displays positive cooperativity with respect to NADPH, a distinct mechanistic feature compared to the monomeric E. coli enzyme. uga.edunih.gov This suggests that even within NADPH-preferring enzymes, different evolutionary strategies have been employed to optimize catalytic efficiency.

The ability to engineer a change in cofactor preference through site-directed mutagenesis in related dehydrogenases further supports the idea that relatively few amino acid substitutions can lead to significant shifts in cofactor specificity. researchgate.net This inherent plasticity has allowed KPR homologs to adapt to diverse cellular environments over evolutionary time.

Interactive Data Table: Kinetic Parameters of Ketopantoate Reductase Homologs

Enzyme SourceCofactorKM (µM)kcat (s-1)kcat/KM (M-1s-1)Reference
Escherichia coliNADPH20402.0 x 106 nih.gov
Escherichia coliNADPH7253.6 x 106 researchgate.net
Staphylococcus aureusNADPH--- nih.gov

Note: Kinetic data for S. aureus KPR with NADPH shows positive cooperativity (Hill coefficient of 2.5) and is not represented by simple Michaelis-Menten kinetics.

Advanced Research Methodologies for Investigating Calcium 2,4 Dioxovalerate

Enzymatic Assay Techniques for Ketopantoate Transformations

Enzymatic assays are fundamental to characterizing the enzymes that metabolize ketopantoate. These assays allow for the determination of kinetic parameters, substrate specificity, and the effects of inhibitors.

A widely used method for assaying enzymes that utilize nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NAD(P)H) as a cofactor is spectrophotometry. researchgate.net This technique is particularly applicable to the study of ketopantoate reductase, which catalyzes the NADPH-dependent reduction of ketopantoate to pantoate.

The basis of this assay lies in the differential absorption of light by the oxidized (NADP+) and reduced (NADPH) forms of the cofactor. NADPH has a distinct absorbance maximum at 340 nm, whereas NADP+ does not absorb light at this wavelength. researchgate.net The enzymatic activity of ketopantoate reductase can, therefore, be continuously monitored by measuring the decrease in absorbance at 340 nm as NADPH is consumed. nih.govnih.gov

The rate of this change in absorbance is directly proportional to the rate of the enzymatic reaction. This allows for the calculation of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for both the substrate (ketopantoate) and the cofactor (NADPH). nih.govnih.gov

Table 1: Kinetic Parameters for Escherichia coli Ketopantoate Reductase Determined by Spectrophotometric Assay

ParameterValue
KM (NADPH)20 µM
KM (ketopantoate)60 µM
kcat40 s-1

Data sourced from studies on the wild-type enzyme. nih.govnih.gov

Coupled enzyme assays are employed when the product of the reaction of interest is not easily detectable. nih.gov In this approach, the product of the first enzymatic reaction serves as the substrate for a second, "coupling" enzyme, which produces a readily measurable product. nih.gov

For the pantothenate biosynthesis pathway, a coupled assay can be designed to study the activity of ketopantoate hydroxymethyltransferase, the enzyme that produces ketopantoate. nih.govproteopedia.org The formation of ketopantoate can be coupled to the activity of ketopantoate reductase. In the presence of excess ketopantoate reductase and NADPH, the rate of NADPH oxidation (monitored at 340 nm) becomes directly proportional to the rate of ketopantoate formation by ketopantoate hydroxymethyltransferase. nih.govproteopedia.org

This method is invaluable for studying the kinetics of enzymes earlier in a metabolic pathway and for reconstituting segments of a pathway in vitro to understand the flux and regulation of intermediates like ketopantoate. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. researchgate.netthermofisher.com This method provides a complete thermodynamic profile of the interaction between a macromolecule (such as an enzyme) and a ligand (such as a substrate or cofactor) in a single experiment. researchgate.netthermofisher.com

In the context of ketopantoate-related enzymes, ITC has been used to characterize the binding of cofactors and substrates to ketopantoate reductase. nih.govnih.gov By titrating the enzyme with its ligands, ITC can determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. researchgate.netthermofisher.com

For instance, ITC studies on Escherichia coli ketopantoate reductase have revealed that the binding of NADPH is significantly tighter than that of NADP+. nih.gov This provides insight into the enzyme's mechanism and cofactor preference.

Table 2: Thermodynamic Parameters for Cofactor Binding to E. coli Ketopantoate Reductase Measured by ITC

LigandDissociation Constant (Kd)
NADPH0.34 µM
NADP+6.5 µM

These data highlight the enzyme's higher affinity for the reduced cofactor. nih.gov

Structural Biology Techniques

Structural biology techniques provide high-resolution, three-dimensional information about the architecture of enzymes and their complexes with substrates and cofactors. This is crucial for understanding the molecular basis of catalysis and for the rational design of inhibitors.

X-ray crystallography is a primary technique for determining the atomic-level structure of proteins. It has been successfully applied to ketopantoate reductase from various organisms, providing detailed insights into its structure and function.

The crystal structure of Escherichia coli ketopantoate reductase has been solved to high resolution, revealing a two-domain architecture. nih.govnih.gov The N-terminal domain contains a classic Rossmann fold, which is responsible for binding the NADPH cofactor, while the C-terminal domain is involved in substrate binding. nih.govnih.gov The structure of the enzyme in complex with NADP+ has also been determined, showing how the cofactor is accommodated in the active site. nih.gov

Furthermore, crystallographic studies of ketopantoate reductase from Staphylococcus aureus have revealed a dimeric structure, in contrast to the monomeric E. coli enzyme. acs.orgmdpi.com This highlights the structural diversity among homologous enzymes from different species.

Table 3: Selected Crystal Structures of Ketopantoate Reductase

OrganismPDB IDResolution (Å)Key Findings
Escherichia coli1KS91.7Monomeric structure with a Rossmann fold for NADPH binding. nih.govnih.gov
Escherichia coli (with NADP+)1YJQ2.1Structure of the binary complex with the oxidized cofactor. nih.gov
Staphylococcus aureus4YCA1.8First description of a dimeric ketopantoate reductase. acs.org

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large protein complexes and molecules that are difficult to crystallize. creative-biostructure.com While there are no specific published Cryo-EM structures of enzymes in complex with Calcium 2,4-dioxovalerate or its direct precursor ketopantoate to date, the technique holds significant potential for future investigations in this area.

Furthermore, Cryo-EM is well-suited for capturing different conformational states of an enzyme or enzyme complex. thermofisher.com This could be applied to understand the dynamic changes that occur in ketopantoate-related enzymes upon substrate and cofactor binding, providing a more complete picture of their catalytic cycle. As the technology continues to advance, its application to smaller and more challenging protein complexes, including those involved in pantothenate biosynthesis, is anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure, dynamics, and interactions of biological macromolecules at an atomic level. nih.gov While specific studies on the conformational dynamics of this compound itself are not prevalent, NMR is crucial for studying the enzymes that bind and process it, such as KGSADH.

The inherent flexibility of enzymes is often directly linked to their catalytic function, allowing them to transition between different conformational states during the catalytic cycle. nih.govnih.gov NMR can probe these dynamics across a wide range of timescales. For instance, NMR has been used to study related dehydrogenase enzymes, confirming reaction products and providing insight into metabolic networks. In one study, ¹³C NMR spectroscopy was used to confirm the ability of succinate semialdehyde dehydrogenase (SSADH) to produce succinate semialdehyde, a compound structurally related to 2,4-dioxovalerate. frontiersin.org

By applying advanced NMR techniques like relaxation-dispersion experiments to an enzyme like KGSADH, researchers could map the transient, low-population conformational states that are essential for substrate binding, catalysis, and product release. researchgate.net Such studies would reveal how the enzyme's structure fluctuates to accommodate the 2,4-dioxovalerate substrate, orient it for the chemical reaction, and facilitate the subsequent release of α-ketoglutarate. This provides a dynamic picture of the enzyme's energy landscape, which is critical for understanding its mechanism and evolution. researchgate.netsemanticscholar.org

Genetic Engineering and Mutagenesis Strategies

Genetic engineering provides indispensable tools for probing enzyme function and tailoring biocatalysts for specific applications. For enzymes that metabolize 2,4-dioxovalerate, these strategies are used to characterize active site residues, optimize catalytic efficiency, and produce sufficient quantities of the protein for detailed study.

Site-directed mutagenesis is a technique used to introduce specific, targeted changes to a DNA sequence, resulting in desired modifications to the protein product. nih.gov This method is fundamental for identifying the roles of specific amino acid residues within an enzyme's active site.

In the study of aldehyde dehydrogenases (ALDHs), the superfamily to which KGSADH belongs, site-directed mutagenesis has been used to elucidate the catalytic mechanism. For example, researchers have generated mutants of ALDH2 to identify key cysteine and glutamate (B1630785) residues involved in the reaction pathway. nih.gov Similarly, this technique can be applied to KGSADH to pinpoint the residues responsible for binding the 2,4-dioxovalerate substrate and the NAD(P)⁺ cofactor. By systematically replacing candidate residues and analyzing the kinetic properties of the resulting mutant enzymes, a detailed map of the active site's functional architecture can be constructed. Molecular docking simulations based on crystal structures, such as that of KGSADH from Azospirillum brasilense, can guide these mutagenesis studies by identifying residues in close proximity to the substrate binding pocket. rcsb.orgresearchgate.net

Directed evolution is a powerful protein engineering strategy that mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. nih.gov This iterative process involves generating a library of gene variants through mutagenesis, expressing these variants, and screening for improved function.

This approach has been successfully applied to KGSADH from Azospirillum brasilense. researchgate.net While this enzyme naturally catalyzes the conversion of 2,4-dioxovalerate, researchers sought to improve its activity toward a different substrate, 3-hydroxypropanal (3-HPA), for biotechnological applications. They employed a directed evolution strategy that used a 3-HP-responsive biosensor for high-throughput screening of KGSADH mutant libraries. researchgate.net This process led to the identification of variants with significantly enhanced catalytic efficiency for the target substrate. Molecular dynamics simulations of the evolved enzymes suggested that the mutations resulted in a less flexible and smaller binding pocket, better suited for the new substrate. researchgate.net This demonstrates how directed evolution can be used to repurpose and optimize enzymes from the 2,4-dioxovalerate metabolic pathway for novel biocatalytic functions.

Table 1: Key Methodologies in Directed Evolution of KGSADH
MethodologyDescriptionApplication Example
Library GenerationCreating a diverse pool of enzyme variants using methods like error-prone PCR or site-saturation mutagenesis of targeted residues.Randomization of residues in the aldehyde-binding and NAD⁺-binding sites of KGSADH. researchgate.net
High-Throughput ScreeningRapidly assessing the activity of thousands of enzyme variants to identify improved mutants.Using a 3-HP-responsive transcriptional factor to link enzyme activity to a selectable marker (e.g., antibiotic resistance). researchgate.net
Iterative ImprovementUsing the best variants from one round of screening as the template for the next round of mutagenesis and selection.Multiple rounds of screening led to a KGSADH variant (2C10) with significantly improved activity for 3-HPA. researchgate.net

To conduct detailed biochemical and structural studies of enzymes like KGSADH, large quantities of pure protein are required. Gene cloning and the use of recombinant expression systems are standard procedures to achieve this. nih.gov The genes encoding KGSADH have been identified and cloned from various microorganisms, including Azospirillum brasilense and Bacillus subtilis. nih.govnih.gov

The typical workflow involves amplifying the KGSADH gene from the source organism's genomic DNA and inserting it into an expression plasmid. This plasmid is then introduced into a host organism, commonly Escherichia coli, which is engineered for high-level protein production. nih.govnih.gov The expression of the recombinant protein is often induced by adding a specific chemical, like IPTG. Following expression, the host cells are harvested, lysed, and the recombinant KGSADH is purified to homogeneity using chromatographic techniques. This approach allows researchers to produce the milligrams of pure enzyme needed for kinetic assays, structural determination by X-ray crystallography, and other biophysical studies. rcsb.orgnih.govnih.gov

Bioinformatic and Proteomic Approaches

Bioinformatic and proteomic tools are essential for classifying newly identified enzymes and predicting their function based on sequence and structural data. These computational methods provide a framework for understanding the evolutionary relationships and functional diversity of enzymes involved in 2,4-dioxovalerate metabolism.

Sequence and structure homology analyses are used to classify enzymes into families and superfamilies, providing insights into their evolutionary history and functional mechanisms. KGSADH is a member of the broad aldehyde dehydrogenase (ALDH) superfamily. nih.govebi.ac.uk

Phylogenetic analysis of ALDH family members has revealed that different KGSADH isozymes have arisen independently during evolution to fulfill specific metabolic roles. nih.govnih.gov For instance, Azospirillum brasilense possesses three distinct KGSADH isozymes: KGSADH-I is involved in L-arabinose metabolism, while KGSADH-II and KGSADH-III are induced by D-glucarate/D-galactarate and hydroxy-L-proline, respectively. nih.gov Bioinformatic analysis shows that KGSADH-I belongs to the succinic semialdehyde dehydrogenase (SSALDH) subfamily, whereas KGSADH-II and KGSADH-III are poorly related to other known ALDH subclasses. This suggests a "convergent evolution," where different ancestral proteins have independently evolved the ability to efficiently catalyze the oxidation of 2,4-dioxovalerate. nih.govnih.gov Protein databases like UniProt and InterPro curate this information, classifying different KGSADHs based on sequence motifs, family membership, and functional data. uniprot.orgebi.ac.ukuniprot.org

Table 2: Classification of KGSADH Isozymes from A. brasilense
IsozymeMetabolic PathwayCoenzyme SpecificityPhylogenetic SubfamilyReference
KGSADH-IL-arabinoseNAD⁺-preferringSuccinic semialdehyde dehydrogenase (SSALDH) nih.govnih.gov
KGSADH-IID-glucarate/D-galactarateNAD⁺-dependentDistinct from known ALDH subclasses nih.gov
KGSADH-IIIHydroxy-L-prolineNADP⁺-dependentDistinct from known ALDH subclasses nih.gov

Comparative Genomics for Pathway Identification

Comparative genomics is a powerful approach for identifying and annotating genes and metabolic pathways by comparing the genomes of different species. nih.gov This methodology is particularly useful for elucidating the genetic basis of metabolic capabilities, including the degradation of specific amino acids like hydroxyproline.

The bacterial catabolism of hydroxyproline has been elucidated through a combination of genetic and biochemical studies, with comparative genomics playing a crucial role in identifying the conserved genes involved. In bacteria such as Sinorhizobium meliloti, a cluster of genes, designated as the hyp gene cluster, has been identified as essential for hydroxyproline transport and metabolism. nih.gov The expression of these genes is induced by the presence of trans-4-L-hydroxyproline. nih.gov

By comparing the genomes of bacteria capable of utilizing hydroxyproline, researchers can identify orthologous genes that are likely to be involved in the same metabolic pathway. This approach has been instrumental in annotating the functions of previously uncharacterized genes within the hyp gene cluster. nih.govresearchgate.net For example, studies in Pseudomonas putida have also identified genes responsible for the deamination of Δ¹-pyrroline-4-hydroxy-2-carboxylate, a key step in the pathway. nih.gov

The table below summarizes the key genes identified in the hydroxyproline catabolic pathway in S. meliloti and their functions as determined through genetic and biochemical analysis, aided by comparative genomic approaches. nih.gov

Gene(s)FunctionMethodology
hypMNPQL-hydroxyproline ABC-type transport systemGenetic analysis, Comparative genomics
hypREHydroxyproline 2-epimeraseGenetic and biochemical analysis
hypOcis-4-hydroxy-D-proline dehydrogenaseGenetic and biochemical analysis
hypDΔ¹-pyrroline-4-hydroxy-2-carboxylate deaminaseGenetic and biochemical analysis
hypHα-ketoglutarate semialdehyde dehydrogenaseGenetic analysis
hypSΔ¹-pyrroline-2-carboxylate reductaseGenetic and biochemical analysis

This table illustrates the genes and their functions in the hydroxyproline catabolic pathway of S. meliloti, which serves as a model for identifying pathways for related compounds.

Comparative genomic analysis extends beyond just identifying individual genes. It also allows for the reconstruction of entire metabolic pathways and the identification of variations across different organisms. frontiersin.org This can reveal alternative routes for the degradation of a compound or highlight the evolutionary conservation of a particular metabolic strategy. The elucidation of the genetics of hydroxyproline catabolism, for instance, aids in the annotation of these genes in other genomes and metagenomic libraries, thereby improving our understanding of the prevalence and importance of this pathway in various environments. researchgate.net

Metabolomics for Pathway Flux Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. A specialized branch of this field, known as metabolic flux analysis (MFA), is used to quantify the rate of metabolic reactions. This is often achieved by using isotopically labeled substrates and tracking the incorporation of the label into downstream metabolites.

Metabolic flux analysis is a powerful tool for understanding the dynamics of metabolic pathways, including those involved in amino acid catabolism. By introducing a stable isotope-labeled precursor, such as ¹³C-labeled hydroxyproline, researchers can trace the flow of atoms through the pathway and determine the relative and absolute fluxes of the reactions. uberresearch.com

This technique has been applied to study hydroxyproline metabolism in the context of diseases such as primary hyperoxaluria, where the breakdown of hydroxyproline can contribute to the overproduction of oxalate. uberresearch.commdpi.com In these studies, homogeneously-labeled ¹³C₅-hydroxyproline is used as a metabolic tracer. uberresearch.com By measuring the isotopic enrichment in downstream metabolites like glycolate, glycine, and oxalate using techniques such as mass spectrometry, the contribution of hydroxyproline degradation to the synthesis of these compounds can be quantified. uberresearch.com

The table below presents a conceptual overview of a metabolic flux analysis experiment designed to investigate the contribution of hydroxyproline to oxalate synthesis.

Experimental ComponentDescription
Isotopic Tracer ¹³C₅-hydroxyproline
Biological System Human subjects or animal models (e.g., mice)
Analytical Technique Mass spectrometry to measure isotopic enrichment
Metabolites Analyzed Glycolate, Glycine, Oxalate
Endpoint Quantification of the metabolic flux from hydroxyproline to oxalate

This table outlines the key components of a metabolic flux analysis study for the hydroxyproline pathway, a methodology applicable to understanding the metabolism of 2,4-dioxovalerate.

The data obtained from such studies provide a dynamic view of metabolic pathways that cannot be achieved by static measurements of metabolite concentrations. By quantifying the flux, researchers can identify bottlenecks in a pathway, understand how the pathway is regulated under different physiological conditions, and assess the impact of genetic mutations on metabolic function. uberresearch.com This approach would be invaluable for investigating the metabolic fate of this compound and its contribution to various metabolic pools.

Emerging Research Directions in Calcium 2,4 Dioxovalerate Biochemistry

Exploiting Ketopantoate Metabolism for Antimicrobial Target Identification

The metabolic pathway of pantothenate biosynthesis, which includes the formation of ketopantoate (the anion of 2,4-dioxovaleric acid), is a significant area of focus for the development of new antimicrobial agents. This pathway is essential for many pathogenic bacteria but is absent in humans, who obtain pantothenate (vitamin B5) from their diet. nih.govuga.edu This difference makes the enzymes in this pathway attractive targets for selective drug design. nih.govuga.edu

Key enzymes in this pathway, such as ketopantoate hydroxymethyltransferase (KPHMT) and ketopantoate reductase (KPR), are crucial for bacterial survival. nih.govuga.eduoup.com KPHMT, encoded by the panB gene, catalyzes the first step in pantothenate biosynthesis. nih.govgosset.ai KPR then reduces ketopantoate to pantoate. uga.eduoup.com Since coenzyme A (CoA) is vital for cellular metabolism, and its synthesis depends on pantothenate, inhibiting these enzymes can disrupt bacterial growth. uga.eduuga.edu

Researchers are actively exploring inhibitors for these enzymes. For instance, pantothenate synthetase, another enzyme in the pathway, has been identified as a promising drug target in Mycobacterium tuberculosis. nih.gov The discovery that the antitubercular drug pyrazinamide (B1679903) may act in part by inhibiting this pathway has further fueled interest in this area. nih.gov The essentiality of the pantothenate biosynthesis pathway for the pathogenicity of microbes like M. tuberculosis underscores its potential as a target for novel therapeutics. nih.gov

Novel Enzyme Engineering Strategies for Enhanced Ketopantoate Conversion

Enzyme engineering is being employed to improve the efficiency of ketopantoate conversion for industrial applications, such as the biotechnological production of D-pantothenic acid. Ketopantoate hydroxymethyltransferase (KPHMT) is a key enzyme in this process, and efforts have been made to enhance its catalytic properties. nih.govnih.gov

One strategy involves using "hot spot" analysis to identify key amino acid residues that can be mutated to improve enzyme function. A study on KPHMT from Corynebacterium glutamicum identified a double-site variant (K25A/E189S) with significantly improved characteristics. nih.govresearchgate.net This engineered enzyme exhibited 1.8 times higher activity and 2.1 times greater catalytic efficiency compared to the wild type. nih.govresearchgate.net Structural analysis suggested that these improvements were due to an expanded entry channel for the substrate and a change in the surface charge. nih.govresearchgate.net

Another approach involves using computational algorithms to predict beneficial mutations. The Km/Kcat algorithm was used to generate a highly catalytic mutant of PanB (PanBMV123I/K124W), which resulted in a 2.5-fold increase in D-pantothenic acid production. nih.gov These enzyme engineering strategies demonstrate the potential to overcome limitations in biotechnological production, such as product inhibition, and significantly increase yields. nih.govresearchgate.net

Unraveling Complex Regulatory Networks Involving Calcium 2,4-dioxovalerate

The biosynthesis of pantothenate, and by extension the metabolism of ketopantoate, is regulated by complex feedback mechanisms to maintain appropriate levels of coenzyme A (CoA). Pantothenate kinase (PanK) is a key regulatory point in this pathway and is subject to feedback inhibition by CoA and its thioesters, particularly acetyl-CoA. nih.govnih.govnih.gov

In E. coli, the PanDZ complex has been proposed to regulate the supply of β-alanine, a precursor for pantothenate, in response to CoA concentrations. nih.govacs.org This complex can sequester the active form of aspartate decarboxylase (PanD), thereby controlling β-alanine production. nih.govacs.org This regulatory mechanism has been validated as a potential target for antibiotic development. nih.govacs.org

In mammals, pantothenate kinase activity is allosterically regulated. nih.gov The binding of acetyl-CoA induces a conformational change in the enzyme, shifting it to an inactive state. nih.govnih.gov This regulation is highly cooperative, meaning the binding of a regulator to one subunit affects the activity of the other. nih.govnih.gov The intricate interplay of these regulatory networks ensures that the production of pantothenate and CoA is tightly controlled in response to the cell's metabolic needs. nih.govnih.gov

Advanced Computational Methodologies for Predicting Ketopantoate-Related Biology

Computational methods are increasingly being used to study the enzymes involved in ketopantoate metabolism and to design potential inhibitors. Molecular docking and other computational tools can predict how potential drug molecules might bind to the active site of an enzyme. nih.gov These techniques have been used to study pantothenate kinase and to design analogs of pantothenate. nih.gov

Structural biology has also provided valuable insights. As of late 2007, several crystal structures of ketopantoate hydroxymethyltransferase have been determined, providing a detailed view of the enzyme's active site. wikipedia.org This structural information is invaluable for understanding the enzyme's mechanism and for designing specific inhibitors.

Kinetic modeling and quantitative structure-activity relationship (QSAR) analyses can further refine the drug design process. By combining computational predictions with experimental data, researchers can gain a deeper understanding of the structure-function relationships of these enzymes and accelerate the development of new antimicrobial agents.

Investigating Cross-Talk with Other Metabolic Pathways (e.g., Thiamine (B1217682) Biosynthesis)

There is evidence of metabolic cross-talk between the pantothenate (coenzyme A) and thiamine (vitamin B1) biosynthesis pathways. Thiamine, in its active form thiamine pyrophosphate (TPP), is a crucial cofactor for enzymes involved in carbohydrate metabolism. cornell.edunih.gov

Studies in Salmonella enterica have shown that disruptions in the coenzyme A biosynthesis pathway can affect thiamine synthesis. researchgate.net Specifically, the production of pantoate, which is derived from ketopantoate, is primarily catalyzed by the enzyme PanE. However, another enzyme, IlvC, which is involved in branched-chain amino acid biosynthesis, also has weak ketopantoate reductase activity and can contribute to pantoate production. researchgate.net

This overlap suggests a metabolic link between these two essential vitamin pathways. Understanding this cross-talk is important, as it reveals the interconnectedness of cellular metabolism and may uncover new regulatory mechanisms and potential targets for antimicrobial intervention. Further research into the shared enzymes and intermediates of these pathways could provide a more complete picture of how cells coordinate the synthesis of these vital cofactors.

Q & A

Q. What are the established methods for synthesizing Calcium 2,4-dioxovalerate, and how can reaction conditions be optimized?

this compound can be synthesized via salt formation from its precursor, ethyl 2,4-dioxovalerate. Optimization involves adjusting molar ratios, solvents, and catalysts. For example, using acetic acid as a solvent and varying reactant ratios (e.g., 1:1:1.5 for aldehyde, amine, and ethyl 2,4-dioxovalerate) improves yields . Catalytic hydrogenation with chiral rhodium or ruthenium catalysts may enhance stereoselectivity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Nuclear magnetic resonance (NMR) spectroscopy (1D and 2D) confirms molecular structure, while high-resolution mass spectrometry (HRMS) validates molecular weight and purity. X-ray crystallography can resolve crystal structures, though thermal stability assays (TGA/DSC) are recommended for assessing decomposition profiles .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Stability studies should include accelerated degradation tests under acidic/alkaline conditions (pH 3–9) and thermal stress (25–60°C). Monitor decomposition via HPLC or UV-Vis spectroscopy. Store in anhydrous environments to prevent hydrolysis, as ester derivatives like ethyl 2,4-dioxovalerate are moisture-sensitive .

Q. How is this compound utilized in synthesizing heterocyclic compounds?

It serves as a precursor in multicomponent reactions (e.g., with aldehydes and amines) to synthesize pyrrolidine-2,3-diones, yielding bioactive heterocycles. Reaction design should prioritize green solvents (e.g., ethanol) and stoichiometric control to minimize side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound-derived products?

Discrepancies often arise from solvent polarity, catalyst loading, or trace moisture. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) is critical. Use statistical tools (ANOVA) to compare variables and identify outliers .

Q. What mechanistic insights exist for this compound’s role in cyclization reactions?

Mechanistic studies employ isotopic labeling (e.g., deuterated solvents) and intermediate trapping. For example, NMR monitoring of reaction aliquots can reveal enolate formation or keto-enol tautomerization steps. Computational modeling (DFT) may predict transition states .

Q. How can computational modeling predict this compound’s reactivity in novel synthetic pathways?

Density functional theory (DFT) simulations calculate electron density maps and frontier molecular orbitals to identify reactive sites. Molecular dynamics (MD) simulations assess solvent interactions. Validate predictions with experimental kinetics (e.g., rate constants via UV-Vis) .

Q. What challenges arise in reproducing this compound-based protocols across laboratories?

Reproducibility issues stem from undefined purity criteria, solvent batch variability, or inconsistent catalyst activation. Mitigate by adhering to FAIR data principles: publish detailed protocols, raw spectra, and crystallographic data in open repositories .

Methodological Recommendations

  • Experimental Design : Use factorial designs to test multiple variables (e.g., temperature, solvent) simultaneously .
  • Data Reporting : Follow STREGA guidelines for structural elucidation, including NMR chemical shifts, coupling constants, and HRMS spectra .
  • Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa for inter-lab data comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.